molecular formula C10H13F3N2O2 B12830158 1-tert-Butyl-3-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid

1-tert-Butyl-3-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12830158
M. Wt: 250.22 g/mol
InChI Key: FOKOCTGGTRNSQL-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with tert-butyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base such as potassium carbonate.

    Introduction of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(tert-Butyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.

    3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the tert-butyl group, influencing its stability and solubility.

Uniqueness: 1-(tert-Butyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of all three substituents (tert-butyl, methyl, and trifluoromethyl) on the pyrazole ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13F3N2O2

Molecular Weight

250.22 g/mol

IUPAC Name

1-tert-butyl-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H13F3N2O2/c1-5-6(8(16)17)7(10(11,12)13)15(14-5)9(2,3)4/h1-4H3,(H,16,17)

InChI Key

FOKOCTGGTRNSQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C(C)(C)C

Origin of Product

United States

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